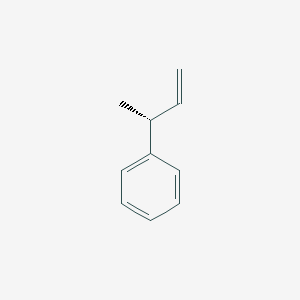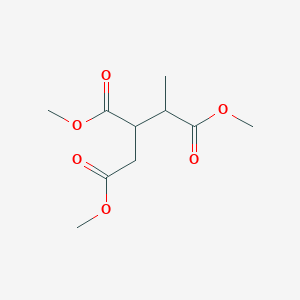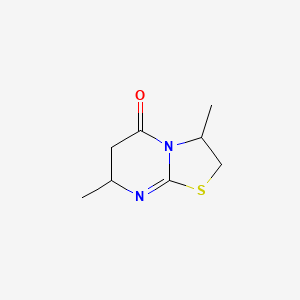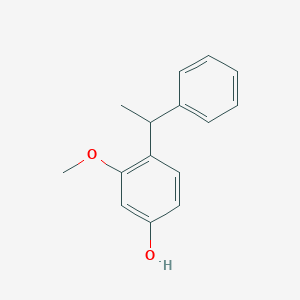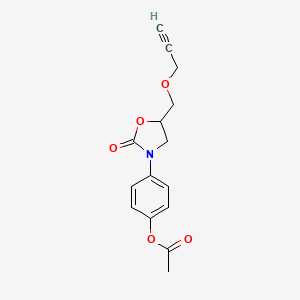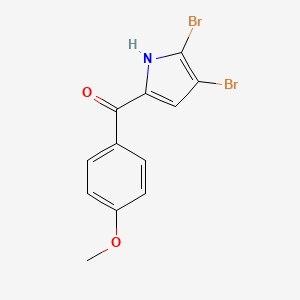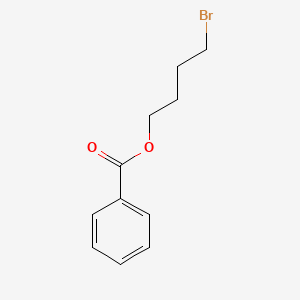
4-Bromobutyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobutyl benzoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzoate group attached to a 4-bromobutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobutyl benzoate typically involves the esterification of benzoic acid with 4-bromobutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{Benzoic Acid} + \text{4-Bromobutanol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobutyl benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxybutyl benzoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The benzoate group can be oxidized to benzoic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Nucleophilic Substitution: 4-Hydroxybutyl benzoate.
Reduction: 4-Bromobutyl alcohol.
Oxidation: Benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromobutyl benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of ester and bromine-containing compounds on biological systems.
Industrial Chemistry: It serves as a precursor for the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromobutyl benzoate involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of benzoic acid and 4-bromobutanol.
Vergleich Mit ähnlichen Verbindungen
4-Bromobutyl acetate: Similar in structure but contains an acetate group instead of a benzoate group.
4-Chlorobutyl benzoate: Contains a chlorine atom instead of a bromine atom.
Butyl benzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
36978-34-4 |
|---|---|
Molekularformel |
C11H13BrO2 |
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
4-bromobutyl benzoate |
InChI |
InChI=1S/C11H13BrO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI-Schlüssel |
QYSDMATZBUXJMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)

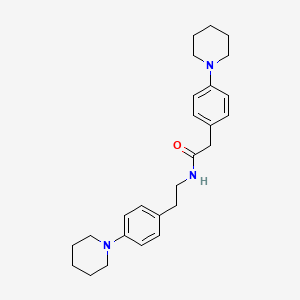
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
